

Imatinib mesylate chitosan-coated vs uncoated nanoliposomes

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Imatinib Mesylate

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Experimental Data: Chitosan Nanoparticles vs Free Imatinib

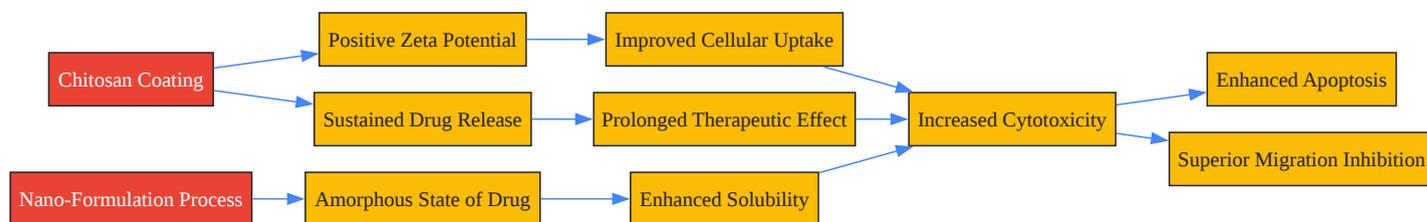
The following table summarizes the key experimental findings for chitosan-based imatinib nanoparticles (CS-IMT-TPGS-NPs) versus the free drug, **Imatinib Mesylate** (IMT), from studies on colon cancer (HCT-116) and leukemia (K562) cell lines [1] [2].

Experimental Parameter	Free Imatinib (IMT)	Chitosan Nano-Imatinib (CS-IMT-TPGS-NPs)	Experimental Context (Protocol)
Cytotoxicity (IC50)	Higher IC50 (less potent)	IC50 of 9.324 µg/mL (at 24 hrs) [2]	MTT Assay: Cells incubated with drug formulations for 24-48 hours. Metabolic activity measured to determine IC50 (concentration that kills 50% of cells) [2].
Apoptosis Induction	Less effective [2]	Significantly more effective [1] [2]	Annexin V-FITC Staining: Cells stained after treatment. Fluorescence detects phosphatidylserine on cell surfaces, an early apoptosis marker [2].

Experimental Parameter	Free Imatinib (IMT)	Chitosan Nano-Imatinib (CS-IMT-TPGS-NPs)	Experimental Context (Protocol)
Cellular Uptake	Lower [1]	Significantly improved [1]	Cellular Uptake Study: Likely using fluorescent markers. Treated cells analyzed via flow cytometry or fluorescence microscopy to quantify internalized drug [1].
Cell Migration Inhibition	Lower [1]	Superior [1]	Cell Migration/Wound Healing Assay: A "wound" is scratched in a cell monolayer. Inhibition of wound closure by the drug indicates anti-migratory effect [1].
Gene Expression Impact	Lesser effect on Caspase 3, 8, TP53 [2]	Upregulation of Caspase 3, 8, and TP53 genes [2]	Real-Time PCR (Polymerase Chain Reaction): Gene expression levels measured in treated vs. untreated cells to quantify changes in apoptotic pathways [2].
Drug Release Profile	N/A	Sustained release, no initial burst at pH 5.5 [1]	In-vitro Drug Release: Nanoparticles placed in dialysis membrane in buffer (pH 5.5 to mimic tumor environment). Drug concentration in buffer measured over time [1].

Coated Nanoparticle Mechanisms

Chitosan coating enhances efficacy through multiple mechanisms. The diagram below illustrates how these functional improvements contribute to increased anti-cancer activity.



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Key characteristics and functional advantages of the coated nanoparticles include:

- **Particle Properties:** CS-IMT-TPGS-NPs showed a **positive zeta potential (+30.4 mV)**, which improves interaction with negatively charged cell membranes. Electron microscopy (FE-SEM/TEM) confirmed a spherical, smooth, and non-aggregating morphology with a visible TPGS coating [1].
- **Drug State Analysis:** X-ray diffraction (XRD) confirmed that the crystalline structure of raw **imatinib mesylate** transitioned to an **amorphous state** within the nanoparticle matrix. This change enhances the drug's solubility [1].
- **Synergistic Effects:** One study demonstrated that combining chitosan-encapsulated imatinib with another nano-drug (quercetin) had a **synergistic effect**, inducing apoptosis more effectively in imatinib-resistant K562 cells than either drug alone [2].

Research Insights and Alternatives

The available data clearly demonstrates the advantages of nano-encapsulation, specifically with chitosan.

Here are key takeaways and alternative directions for your research:

- **Chitosan over Liposomes:** Researchers may choose chitosan for its **mucoadhesive properties** and ability to provide a positive surface charge, which can be particularly beneficial for targeting specific absorption pathways [1] [2].
- **Explore Other Hybrid Systems:** Beyond polymer coatings, the field of hybrid nanosystems is advanced. Consider systems combining inorganic nanoparticles (like **gold** or **mesoporous silica**) with organic lipids or polymers. These can offer unique capabilities for drug delivery, imaging, and triggered release [3].
- **Focus on Targeting and Resistance:** The observed synergy with quercetin and upregulation of apoptotic genes (Caspase 3, 8, TP53) suggests that a primary research goal for new formulations should be **overcoming drug resistance** and enhancing **targeted cytotoxicity** [2].

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To cite this document: Smolecule. [Imatinib mesylate chitosan-coated vs uncoated nanoliposomes]. Smolecule, [2026]. [Online PDF]. Available at:
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